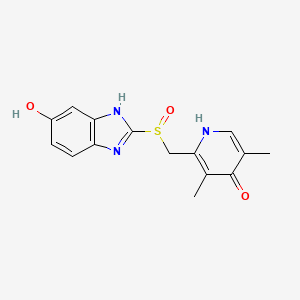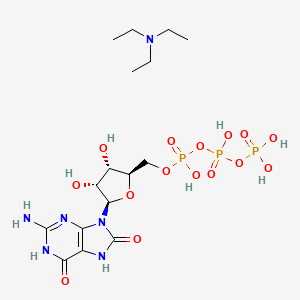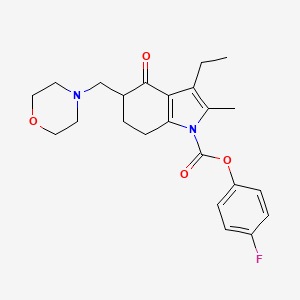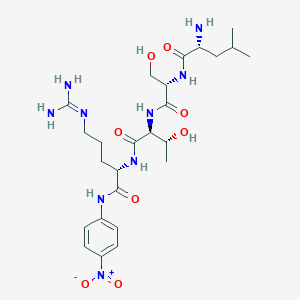
(R)-2-amino-N-((S)-1-((2S,3R)-1-((S)-5-guanidino-1-(4-nitrophenylamino)-1-oxopentan-2-ylamino)-3-hydroxy-1-oxobutan-2-ylamino)-3-hydroxy-1-oxopropan-2-yl)-4-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids leucine, serine, threonine, and arginine, with a p-nitroanilide group attached to the arginine residue. This compound is often utilized in enzymatic assays to study protease activity, particularly serine proteases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Leu-Ser-Thr-Arg p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of D-Leu-Ser-Thr-Arg p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as HPLC and mass spectrometry, are used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
D-Leu-Ser-Thr-Arg p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The p-nitroanilide group serves as a chromogenic reporter, releasing p-nitroaniline upon cleavage, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of D-Leu-Ser-Thr-Arg p-nitroanilide.
Buffers: Reactions are typically carried out in buffered solutions (e.g., Tris-HCl, pH 7.5) to maintain optimal enzyme activity.
Temperature: Reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
科学研究应用
D-Leu-Ser-Thr-Arg p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: It is employed in enzymatic assays to study the kinetics and specificity of proteases.
Molecular Biology: The compound is used to investigate protein-protein interactions and post-translational modifications involving proteolytic cleavage.
Medicine: It aids in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and inflammatory disorders.
Industry: The compound is utilized in quality control processes for enzyme production and in the development of protease inhibitors.
作用机制
The mechanism of action of D-Leu-Ser-Thr-Arg p-nitroanilide involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond adjacent to the arginine residue, releasing p-nitroaniline. This cleavage event can be monitored in real-time, providing insights into enzyme activity and inhibition.
相似化合物的比较
D-Leu-Ser-Thr-Arg p-nitroanilide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group. Similar compounds include:
Boc-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a Boc (tert-butyloxycarbonyl) protecting group.
Ac-Leu-Ser-Thr-Arg p-nitroanilide: A variant with an acetyl protecting group.
Z-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a benzyloxycarbonyl (Z) protecting group.
These compounds differ in their protecting groups, which can influence their solubility, stability, and reactivity in enzymatic assays.
属性
分子式 |
C25H41N9O8 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)/t14-,17-,18+,19+,20+/m1/s1 |
InChI 键 |
QTQDIOGTLZJSHD-NSYSGPAISA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@@H](CC(C)C)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




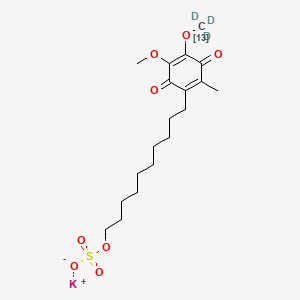
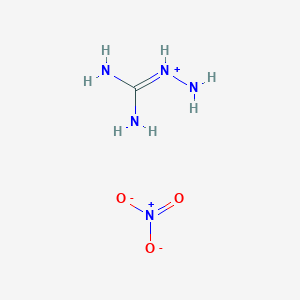
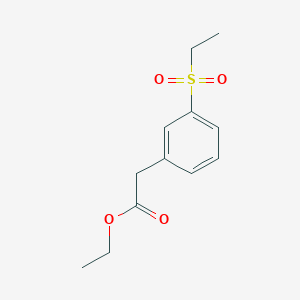
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)
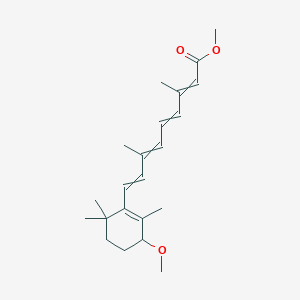
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)

